6-Bromo-3,4-dihydroquinoline-2(1H)-thione
Overview
Description
6-Bromo-3,4-dihydroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a thione group at the 2nd position, and a partially saturated quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione typically involves the bromination of 3,4-dihydroquinoline-2(1H)-thione. One common method includes the use of bromine in dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydroquinoline-2(1H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various nucleophiles can replace the bromine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
6-Bromo-3,4-dihydroquinoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription.
Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoline-2(1H)-thione: Lacks the bromine atom at the 6th position.
6-Chloro-3,4-dihydroquinoline-2(1H)-thione: Contains a chlorine atom instead of bromine.
6-Bromoquinoline-2(1H)-thione: Fully aromatic quinoline ring.
Uniqueness
6-Bromo-3,4-dihydroquinoline-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-quinoline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBGKHZXQTNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724853 | |
Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19205-72-2 | |
Record name | 6-Bromo-3,4-dihydro-2(1H)-quinolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19205-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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